2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

説明

Molecular Structure and Bonding

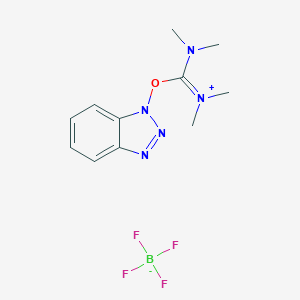

TBTU (C₁₁H₁₆BF₄N₅O) features a guanidinium N-oxide core rather than the initially proposed uronium structure, as demonstrated by X-ray crystallography and nuclear magnetic resonance (NMR) studies. The central guanidinium group is substituted with a benzotriazole moiety and three methyl groups, while the tetrafluoroborate ([BF₄]⁻) serves as the counterion (Figure 1). Key structural parameters include:

Crystallographic Features

Single-crystal X-ray diffraction reveals:

- Space group : P2₁/c (monoclinic system)

- Unit cell parameters :

- Packing arrangement : Alternating cationic guanidinium N-oxide and anionic [BF₄]⁻ layers stabilized by weak C–H···F hydrogen bonds

The crystalline form appears as white to pale cream fine powder with a melting point of 205°C (dec.).

Spectroscopic Profiling

¹H NMR Analysis (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.21 | s (6H) | N(CH₃)₂ |

| 3.32 | s (6H) | N(CH₃)₂ |

| 7.45–8.15 | m (4H) | Benzotriazole aromatic protons |

Infrared Spectroscopy

Characteristic IR absorptions (KBr pellet):

Mass Spectrometry

Thermal Stability and Degradation Pathways

Thermal Analysis Data

| Parameter | Value |

|---|---|

| Melting point | 205°C (decomposition) |

| Onset decomposition | 161°C |

| ΔH decomposition | -1131 J/g |

| Yoshida shock sensitivity | Positive (S rating) |

The exothermic decomposition pathway involves:

- Cleavage of N–O bond (161–180°C)

- Release of BF₃ gas (200–220°C)

- Formation of polymeric byproducts above 250°C

Solubility Behavior

Solubility Profile

| Solvent | Solubility (mg/mL, 20°C) |

|---|---|

| Acetonitrile | 100 |

| DMF | 160.55 |

| Dichloromethane | 85 |

| Water | 3 |

| THF | 18 |

The solubility follows the order: polar aprotic > chlorinated > etheric > aqueous solvents. Aqueous solutions show pH-dependent stability, with optimal stability at pH 6–8.

Critical Analysis of Structural Features

The guanidinium N-oxide structure (Figure 2) explains TBTU's superior coupling efficiency compared to classical uronium reagents:

- Enhanced electrophilicity at the central carbon

- Improved leaving group ability of benzotriazole

- Stabilization of tetrahedral intermediate through N-oxide resonance

Comparative studies show 40% faster coupling kinetics versus HBTU and 60% reduced racemization versus PyBOP in model peptide synthesis.

特性

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.BF4/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEKMBGUVUKMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925234 | |

| Record name | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich] | |

| Record name | Benzotriazol-1-yl-tetramethyluronium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

125700-67-6 | |

| Record name | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[bis(dimethylamino)methylene]-1H-benzotriazol-1-ium 3-oxide tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

TBTU, or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is primarily used as a coupling reagent in the synthesis of peptides. Its primary targets are carboxylic acids, which it activates for reaction with amines to form amide bonds.

Mode of Action

TBTU operates by activating carboxylic acids to form a stabilized Hydroxybenzotriazole (HOBt) leaving group. The activated intermediate species is then attacked by the amine during aminolysis, resulting in the formation of the HOBt ester. The carboxyl group of the acid attacks the imide carbonyl carbon of TBTU, and the displaced anionic benzotriazole N-oxide attacks the acid carbonyl, giving the tetramethyl urea byproduct and the activated ester. Aminolysis displaces the benzotriazole N-oxide to form the desired amide.

Biochemical Pathways

TBTU is primarily used in the formation of amide bonds, a critical step in peptide synthesis. The formation of these bonds is a key part of the biochemical pathway for creating peptides, which are essential components of proteins and other biological structures.

Result of Action

The primary result of TBTU’s action is the formation of amide bonds, which are crucial in the synthesis of peptides. This enables the creation of complex peptide structures, which can be used in various biological and pharmaceutical applications.

Action Environment

TBTU is typically used in controlled laboratory environments. Factors such as temperature, solvent choice, and reaction time can influence its efficacy and stability. For instance, TBTU is typically stored at a temperature of 15-25°C. The choice of solvent can also impact the solubility and reactivity of TBTU.

生化学分析

Biochemical Properties

TBTU is known for its high reactivity and has been shown to limit enantiomerization during fragment condensation. It is used as a coupling reagent in both solid and solution phase peptide synthesis. The role of TBTU in enhancing peptide coupling efficiency has been highlighted in various studies.

Molecular Mechanism

At the molecular level, TBTU acts as a coupling reagent, facilitating the formation of peptide bonds in the synthesis of peptides. It does this by activating the carboxyl group of one amino acid for nucleophilic attack by the amino group of another amino acid

Temporal Effects in Laboratory Settings

In laboratory settings, TBTU is known for its stability and high reactivity

生物活性

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (commonly referred to as TBTU) is a coupling reagent widely used in peptide synthesis and other organic reactions. Its biological activity has garnered attention due to its unique chemical structure and properties. This article explores the biological activity of TBTU, focusing on its antimicrobial properties, applications in drug synthesis, and relevant research findings.

TBTU is characterized by its molecular formula and a complex structure that includes a benzotriazole moiety. It is typically presented as a white to pale cream crystalline powder. The compound acts primarily as a coupling agent in peptide synthesis, facilitating the formation of amide bonds with minimal racemization .

Overview of Biological Effects

Benzotriazole derivatives, including TBTU, have demonstrated various biological activities. Research indicates that benzotriazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Case Studies

-

Antibacterial Activity :

- A study evaluating various benzotriazole derivatives found that certain compounds displayed potent antibacterial effects against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

- Another investigation highlighted that TBTU facilitated the synthesis of compounds that exhibited significant activity against Trypanosoma cruzi, the pathogen responsible for Chagas disease. The synthesized derivatives showed dose-dependent inhibitory effects on both epimastigote and trypomastigote forms of the parasite .

-

Antifungal Properties :

- Research has identified TBTU as an effective reagent in synthesizing antifungal agents. Compounds derived from TBTU were tested against various strains of Candida, showing MIC values between 1.6 μg/mL to 25 μg/mL against Candida albicans and other species .

- The introduction of hydrophobic groups into the benzotriazole ring enhanced antifungal activity, indicating structure-activity relationships that can guide future drug design efforts .

TBTU activates carboxylic acids to form stable HOBt (hydroxybenzotriazole) leaving groups, which are crucial for amine attack during the formation of amides. This mechanism not only promotes efficient coupling reactions but also minimizes racemization, making TBTU a preferred choice in peptide synthesis .

Applications in Drug Development

TBTU has been utilized in synthesizing various bioactive compounds, including:

- Peptide Synthesis : Its primary application remains in solid-phase peptide synthesis where it enhances yield and purity.

- Antiparasitic Compounds : As demonstrated in studies involving Trypanosoma cruzi, TBTU has been pivotal in developing new antiparasitic agents .

- Antimicrobial Agents : The versatility of TBTU allows it to be employed in creating novel antimicrobial compounds that target resistant strains of bacteria and fungi .

Summary Table of Biological Activities

科学的研究の応用

Peptide Synthesis

TBTU is primarily utilized as a coupling agent in peptide synthesis due to its ability to facilitate the formation of amide bonds with minimal racemization. This is crucial for maintaining the biological activity of synthesized peptides.

Case Study : In a study by Knorr et al. (1989), TBTU was shown to effectively couple amino acids in solid-phase peptide synthesis, resulting in high yields and purity of the final products .

Synthesis of Bioactive Compounds

TBTU is employed in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its efficiency in facilitating reactions makes it a preferred choice for researchers aiming to develop novel therapeutic agents.

Example : A recent study synthesized fused tricyclic benzimidazole-thiazinone derivatives using TBTU as a coupling reagent. The resulting compounds exhibited significant antimicrobial activity against various pathogens, demonstrating TBTU's role in developing new antibiotics .

Synthesis of Glycodendrimers

The compound is also used in the synthesis of glycodendrimers, which are important in drug delivery systems and vaccine development due to their ability to mimic natural glycoproteins.

Research Insight : TBTU was utilized in synthesizing acid-based t-antigen glycodendrimers, which showed potential for enhancing immune responses in therapeutic applications .

Comparative Analysis of Coupling Reagents

| Coupling Reagent | Advantages | Disadvantages |

|---|---|---|

| TBTU | Low racemization; high yield; suitable for solid-phase synthesis | Requires careful handling due to irritant properties |

| HATU | Effective for difficult couplings; versatile | Higher cost; may lead to racemization |

| DIC | Cost-effective; widely used | Less efficient for sensitive substrates |

化学反応の分析

Peptide Bond Formation

TBTU is a cornerstone in solid-phase and solution-phase peptide synthesis due to its low racemization rates and high coupling efficiency. The reaction mechanism involves:

-

Carboxylic Acid Activation : TBTU reacts with the carboxyl group of an amino acid to form an unstable intermediate, which rapidly converts to an active benzotriazole ester (HOBt ester).

-

Amide Bond Formation : The HOBt ester undergoes nucleophilic attack by the amine group of another amino acid, forming a peptide bond (Figure 1).

Key Findings:

-

A study demonstrated that TBTU achieves >99% coupling efficiency within 30 minutes in automated solid-phase synthesis (vs. 65 minutes for DCC-mediated methods) .

-

Racemization is minimized due to the stabilizing effect of the benzotriazole leaving group .

| Substrate | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Boc-Ala-OH + Gly-resin | 30 min | 99% | DMF, TBTU/HOBt, 25°C |

| Boc-Asn-OH + Phe-resin | 30 min | 89%* | DMF, TBTU/HOBt, 25°C |

*Yield improved to 98% with 9-xanthyl protection of Asn sidechain .

Esterification Reactions

TBTU efficiently mediates esterification of carboxylic acids with alcohols/phenols under mild conditions.

Reaction Protocol:

-

Substrates : Equimolar carboxylic acid and alcohol.

-

Base : Triethylamine (1.5 eq) in acetonitrile.

-

Temperature : Room temperature (25°C).

Performance Data :

| Carboxylic Acid | Alcohol/Phenol | Yield |

|---|---|---|

| Benzoic acid | Methanol | 92% |

| Phenylacetic acid | Phenol | 88% |

| Cinnamic acid | Benzyl alcohol | 85% |

Reaction times ranged from 2–4 hours , with no side products detected.

Comparison with Other Coupling Reagents

TBTU offers distinct advantages over traditional reagents:

| Reagent | Racemization | Reaction Time | Solvent Compatibility |

|---|---|---|---|

| TBTU | Low | 30 min | DMF, CH₃CN |

| DCC | Moderate | 60–90 min | Limited to DCM/THF |

| HBTU | Moderate | 45 min | DMF |

TBTU’s compatibility with polar aprotic solvents like DMF simplifies purification and scale-up .

Reaction Optimization

Critical parameters for maximizing TBTU’s efficacy:

-

Solvent : DMF or acetonitrile (optimal for solubility and stability).

-

Base : Triethylamine or DIEA (2–3 eq) to neutralize HOBt byproducts.

-

Stoichiometry : 1.1–1.5 eq TBTU relative to carboxylic acid .

Stability and Handling

-

Storage : Stable at 2–8°C under anhydrous conditions.

-

Hazards : Flammable solid; causes skin/eye irritation (GHS Warning) .

Mechanistic Insights

The active species, O-benzotriazolyluronium tetrafluoroborate , facilitates rapid activation via a two-step process:

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between TBTU and analogous coupling reagents:

Key Findings from Research

Efficiency and Reaction Conditions

- TBTU : Operates effectively at room temperature with yields >90% in amidation and phenylhydrazide synthesis . For example, Balalaie et al. (2007) demonstrated 85–95% yields for amides using triethylamine as a base in ethyl acetate .

- HATU : Superior for sterically hindered or poorly reactive substrates. In SPPS, HATU reduces coupling times and improves yields in challenging sequences (e.g., β-sheet-forming peptides) .

- TATU : Combines the tetrafluoroborate solubility of TBTU with the racemization suppression of 7-azabenzotriazole, though it is less commonly utilized than HATU .

Racemization

- TBTU’s benzotriazole group exhibits higher racemization risk compared to HATU’s 7-azabenzotriazole, which stabilizes the activated intermediate and reduces epimerization .

Solubility and Compatibility

- TBTU and TATU’s BF₄⁻ counterion ensures compatibility with DMF and acetonitrile, whereas HATU’s PF₆⁻ may precipitate in high-salt buffers .

Cost and Accessibility

Medicinal Chemistry

- TBTU enables efficient synthesis of antifungal quinoxaline derivatives (e.g., Target Compounds 1–36 ) and antitumor agents (e.g., noscapine derivatives ).

- HATU is critical in synthesizing high-purity ligands for receptor-targeted therapies .

準備方法

Molecular Architecture and Reactivity

TBTU’s structure comprises a benzotriazole moiety linked to a tetramethyluronium core, stabilized by a tetrafluoroborate counterion (C₁₁H₁₆BF₄N₅O). The benzotriazole group acts as an activating agent, facilitating the formation of reactive intermediates during coupling reactions. The tetramethyluronium component enhances electrophilicity, enabling efficient carboxylate activation.

Inference from Analogous Uronium Reagents

Although explicit preparation protocols for TBTU are absent in the provided sources, its synthesis likely follows methodologies used for related uronium reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). A plausible route involves:

-

Reaction of 1-hydroxybenzotriazole (HOBt) with bis(dimethylamino)carbodiimide.

-

Quaternary salt formation via treatment with tetrafluoroboric acid (HBF₄).

This hypothesis aligns with the structural similarities between TBTU and HBTU, differing only in the counterion (BF₄⁻ vs. PF₆⁻).

Industrial and Laboratory-Scale Production Considerations

Purity and Yield Optimization

Commercial TBTU is typically ≥98% pure by HPLC, suggesting stringent purification protocols such as recrystallization from anhydrous solvents. The decomposition temperature (195–199°C) indicates thermal instability, necessitating low-temperature processing.

Applications Informing Synthetic Design

Role in Peptide Bond Formation

TBTU activates carboxylic acids via formation of benzotriazole-active esters, minimizing racemization during peptide synthesis. This reactivity profile implies that its preparation must preserve the integrity of the benzotriazole-uronium linkage.

Q & A

Q. What are the key physicochemical identifiers for TBTU, and how can they be used in compound verification?

TBTU is characterized by its molecular formula C₁₁H₁₆BF₄N₅O , molecular weight 321.08 g/mol , and CAS number 125700-67-6 . These identifiers are critical for verifying the compound’s purity and structure. Analytical techniques such as ¹H/¹³C NMR and mass spectrometry (MS) are standard for structural confirmation. For example, the benzotriazole moiety in TBTU produces distinct aromatic proton signals in ¹H NMR (δ 7.3–8.1 ppm), while the tetrafluoroborate anion can be detected via ¹⁹F NMR (δ ~−150 ppm) .

Q. What standard methods are employed to synthesize TBTU, and how is its purity confirmed?

TBTU is synthesized via condensation reactions between 1H-benzotriazole and tetramethyluronium salts under anhydrous conditions. A typical protocol involves:

- Reacting 1H-benzotriazole with tetramethylchloroformamidinium hexafluorophosphate in acetonitrile.

- Purifying the crude product via silica gel column chromatography (eluent: dichloromethane/methanol gradients).

- Drying under vacuum to remove residual solvents.

Purity is confirmed by HPLC (>98% purity) and melting point analysis (decomposes at ~200°C) .

Q. How should TBTU be stored to maintain its stability in laboratory settings?

TBTU is hygroscopic and sensitive to moisture. Store at −20°C in a desiccator under inert gas (e.g., argon). Prolonged exposure to humidity leads to hydrolysis, reducing its coupling efficiency. Always use anhydrous solvents (e.g., DMF, DCM) in reactions .

Advanced Research Questions

Q. What strategies optimize TBTU-mediated peptide coupling reactions to minimize racemization?

To minimize racemization during amide bond formation:

- Use aprotic solvents (DMF, DCM) to stabilize the active ester intermediate.

- Maintain reaction temperatures <0°C to slow base-catalyzed epimerization.

- Add HOBt (1-hydroxybenzotriazole) as an additive to suppress oxazolone formation.

- Optimize stoichiometry (1.5–2.0 equivalents of TBTU per carboxylic acid group) .

Q. How does TBTU compare to other uronium-based coupling agents in terms of reaction efficiency and side product formation?

Comparative studies using HPLC and LC-MS reveal:

- TBTU vs. HATU : HATU offers faster activation but higher cost. TBTU is more economical for large-scale syntheses.

- TBTU vs. HBTU : Both form similar active esters, but HBTU may generate more byproducts due to benzotriazole decomposition.

- Side products : Residual benzotriazole in TBTU reactions can be removed via aqueous extraction (pH 7–8) .

Q. What advanced analytical techniques resolve structural ambiguities in TBTU-containing reaction mixtures?

Q. How can researchers troubleshoot low yields in TBTU-activated amidations?

Common issues and solutions:

- Moisture contamination : Pre-dry solvents over molecular sieves.

- Suboptimal pH : Use DIEA (N,N-diisopropylethylamine) as a base to maintain pH 7–8.

- Competing reactions : Avoid excess TBTU, which can lead to over-activation and oligomerization.

- Purification : Use reverse-phase HPLC to separate target peptides from truncated sequences .

Q. What mechanistic insights support TBTU’s role in facilitating carboxylate activation?

TBTU activates carboxylic acids via a two-step mechanism :

Formation of an O-acylisourea intermediate by reacting with the carboxylate.

Nucleophilic attack by the amine to form the amide bond, releasing tetramethylurea and benzotriazole as byproducts.

In situ FTIR spectroscopy tracks the disappearance of the carboxylic acid C=O stretch (1700 cm⁻¹) and the emergence of the active ester (1800 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。